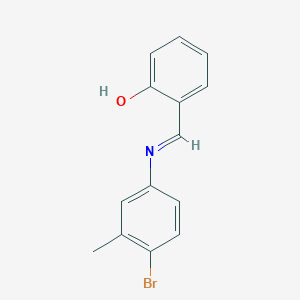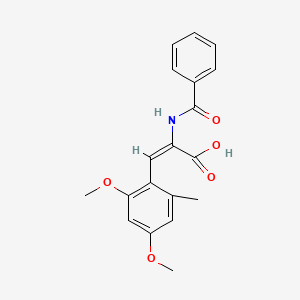
3,3-Dimethyl-4-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3-methyl-2-butanol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-Benzyl-3-methyl-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like acetone) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations .
Industrial Production Methods
In an industrial setting, the production of 3-Benzyl-3-methyl-2-butanol may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to ensure the purity and yield of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
3-Benzyl-3-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alcohol to alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as hydrogen halides (HCl, HBr) or tosyl chloride (TsCl) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methyl ketone, while reduction could produce 3-benzyl-3-methylbutane .
科学的研究の応用
3-Benzyl-3-methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects and interactions with biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 3-Benzyl-3-methyl-2-butanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the context and application .
類似化合物との比較
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the additional methyl and butyl groups.
3-Methyl-2-butanol: Shares the butanol backbone but differs in the presence of the benzyl group.
2-Phenyl-2-butanol: Another tertiary alcohol with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzyl-3-methyl-2-butanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
67682-19-3 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
3,3-dimethyl-4-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3 |
InChIキー |
IKPBBBOULQXHTE-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
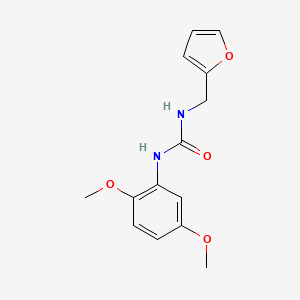
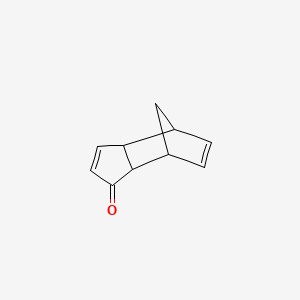
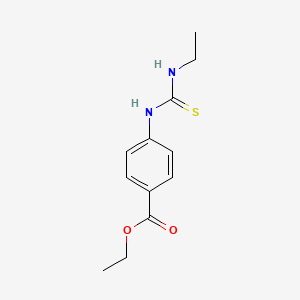
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)

![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
